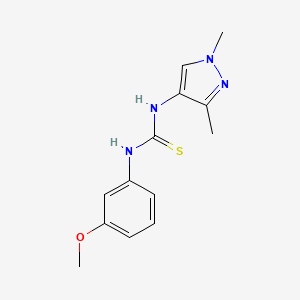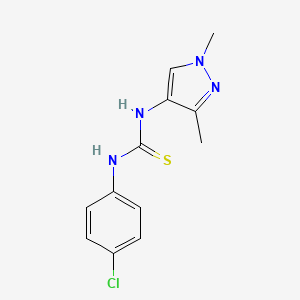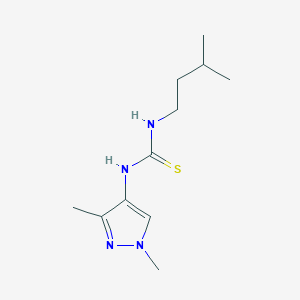![molecular formula C19H19BrN4O2 B4359036 N-(5-BROMO-2-PYRIDYL)-1-[(4-ISOPROPYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4359036.png)
N-(5-BROMO-2-PYRIDYL)-1-[(4-ISOPROPYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
N-(5-BROMO-2-PYRIDYL)-1-[(4-ISOPROPYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole ring substituted with a carboxamide group, a brominated pyridine ring, and an isopropylphenoxy methyl group
Preparation Methods
The synthesis of N-(5-BROMO-2-PYRIDYL)-1-[(4-ISOPROPYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may start with the bromination of 2-pyridine, followed by the formation of the pyrazole ring through cyclization reactions. The isopropylphenoxy methyl group is introduced via etherification reactions. Industrial production methods would likely involve optimization of these steps to maximize yield and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
N-(5-BROMO-2-PYRIDYL)-1-[(4-ISOPROPYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions:
Oxidation: The compound may be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles in the presence of palladium catalysts. Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and palladium catalysts for cross-coupling reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5-BROMO-2-PYRIDYL)-1-[(4-ISOPROPYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may focus on its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(5-BROMO-2-PYRIDYL)-1-[(4-ISOPROPYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The brominated pyridine ring and the pyrazole moiety may play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar compounds to N-(5-BROMO-2-PYRIDYL)-1-[(4-ISOPROPYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE include other brominated pyridine derivatives and pyrazole-based compounds. What sets this compound apart is the unique combination of functional groups, which may confer distinct chemical and biological properties. For example, compounds like 5-bromo-2-(4-bromophenyl)pyridine and 5-bromo-3-methylpyridin-2-amine share some structural similarities but differ in their specific substituents and resulting activities.
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-1-[(4-propan-2-ylphenoxy)methyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O2/c1-13(2)14-3-6-16(7-4-14)26-12-24-10-9-17(23-24)19(25)22-18-8-5-15(20)11-21-18/h3-11,13H,12H2,1-2H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUDRLRFSSCOKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)NC3=NC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-isopropylphenoxy)methyl]-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4358953.png)
![METHYL 4-[(ANILINOCARBOTHIOYL)AMINO]-1-ETHYL-1H-PYRAZOLE-3-CARBOXYLATE](/img/structure/B4358958.png)
![N-(1,3-dimethyl-1H-pyrazol-4-yl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea](/img/structure/B4358961.png)


![ETHYL 1-{[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]CARBOTHIOYL}-4-PIPERIDINECARBOXYLATE](/img/structure/B4358978.png)

![{1-[(2-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-5-YL}(MORPHOLINO)METHANONE](/img/structure/B4358989.png)
![{1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-5-YL}(MORPHOLINO)METHANONE](/img/structure/B4359002.png)
![1-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-N-(4-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4359005.png)
![1-[(2-bromo-4-chlorophenoxy)methyl]-N-(4-chlorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4359020.png)
![1-[(2-chloro-5-methylphenoxy)methyl]-N-(2-chloro-5-nitrophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4359024.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4359031.png)
![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B4359042.png)
